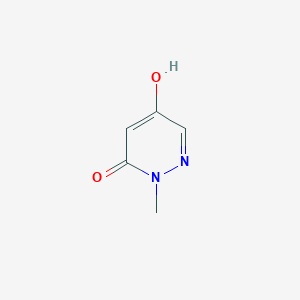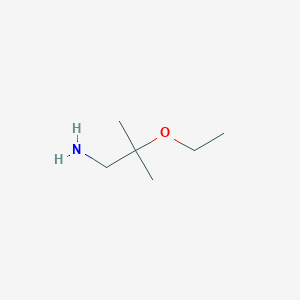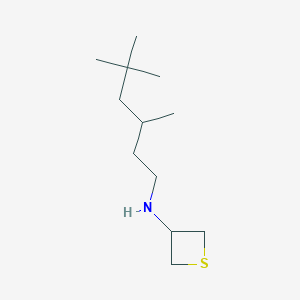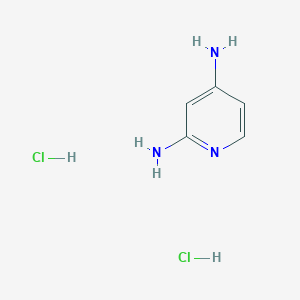
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. This compound has attracted significant attention due to its potential therapeutic applications and its role as a versatile synthetic building block in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthetic route includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be initiated by the abstraction of a proton and an electron from the free hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyridazinone derivatives .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
- 4-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one
- 6-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one
- 5-Methyl-2,3-dihydropyridazin-3-one
These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological activities and synthetic utility .
Eigenschaften
Molekularformel |
C5H6N2O2 |
|---|---|
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
5-hydroxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H6N2O2/c1-7-5(9)2-4(8)3-6-7/h2-3,8H,1H3 |
InChI-Schlüssel |
JTEWEGJCDPOJFI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(C=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl2-cyano-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13010295.png)
![2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid](/img/structure/B13010303.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B13010327.png)

![tert-Butyl4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13010336.png)
![4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)


![2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B13010363.png)



